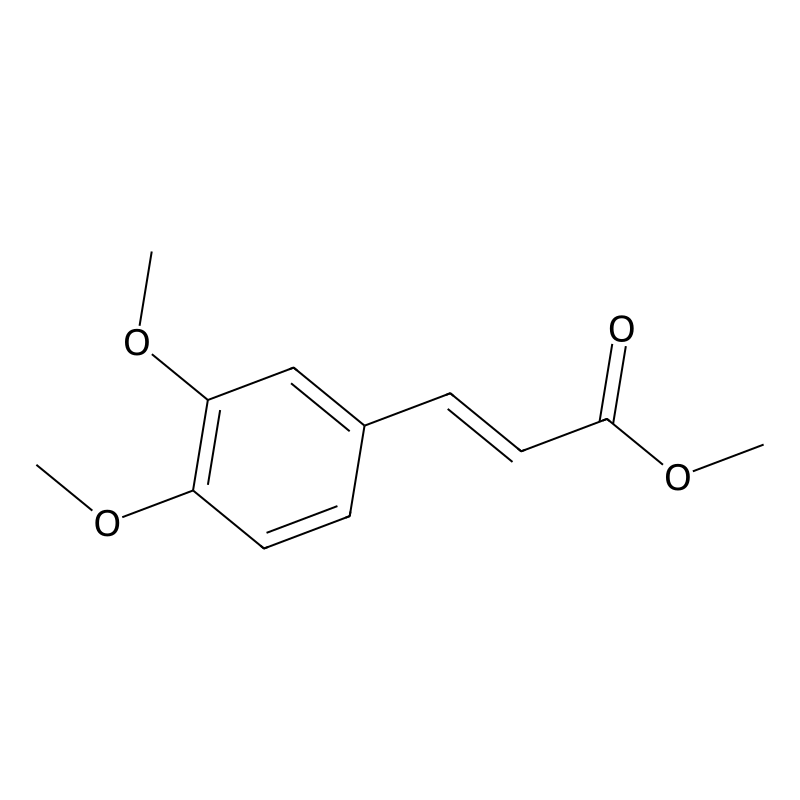

Methyl 3,4-dimethoxycinnamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

Studies suggest that caffeic acid, a close structural relative of methyl 3,4-dimethoxycinnamate, possesses significant antioxidant properties []. These properties allow it to neutralize harmful free radicals in the body, potentially contributing to the prevention of various chronic diseases.

Methyl 3,4-dimethoxycinnamate is an organic compound with the chemical formula C₁₂H₁₄O₄. It is classified as an alkyl cinnamate, formed through the condensation of the carboxy group of 3,4-dimethoxycinnamic acid with methanol. This compound features a trans-cinnamic acid backbone substituted with methoxy groups at the 3 and 4 positions on the aromatic ring, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and cosmetics .

Research suggests that MDHF might exert its biological effects through various mechanisms, including:

- Antioxidant activity: Scavenging free radicals and preventing oxidative stress [].

- Anti-inflammatory activity: Modulating the activity of inflammatory enzymes and signaling pathways [].

- Anticancer activity: Inducing cell death in cancer cells and inhibiting their proliferation.

However, the specific mechanisms of action require further investigation [, ].

- Esterification: The formation of methyl 3,4-dimethoxycinnamate from 3,4-dimethoxycinnamic acid and methanol involves a condensation reaction where water is eliminated.

- Hydrolysis: In the presence of water and an acid or base catalyst, methyl 3,4-dimethoxycinnamate can hydrolyze back to its parent acid and methanol.

- Transesterification: This reaction involves exchanging the alcohol component of the ester with another alcohol, which can modify its properties for specific applications.

- Oxidation: The compound may undergo oxidation under certain conditions, potentially leading to the formation of various functional groups that could enhance its biological activity.

Methyl 3,4-dimethoxycinnamate exhibits notable biological activities. Research indicates it possesses antioxidant properties, which help neutralize free radicals and reduce oxidative stress in cells. Additionally, it has been studied for its potential anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by inflammation . Furthermore, some studies suggest that derivatives of cinnamic acids may promote bone formation and inhibit bone resorption, indicating possible benefits in bone health .

The synthesis of methyl 3,4-dimethoxycinnamate is primarily achieved through:

- Direct Esterification: This method involves reacting 3,4-dimethoxycinnamic acid with methanol in the presence of an acid catalyst (such as sulfuric acid) to facilitate the esterification process.

- Microwave-Assisted Synthesis: This modern approach utilizes microwave radiation to enhance reaction rates and yields while reducing reaction times compared to traditional heating methods.

- Green Chemistry Approaches: Recent studies emphasize environmentally friendly methods for synthesizing methyl 3,4-dimethoxycinnamate using less toxic solvents or solvent-free conditions.

Methyl 3,4-dimethoxycinnamate has several applications across various industries:

- Cosmetics: It is used as a fragrance ingredient and skin-conditioning agent due to its pleasant aroma and potential skin benefits.

- Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing new therapeutic agents for inflammatory diseases or oxidative stress-related conditions.

- Food Industry: The compound may also find applications as a flavoring agent due to its aromatic profile.

Several compounds share structural similarities with methyl 3,4-dimethoxycinnamate. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl cinnamate | C₉H₈O₂ | Simple structure without additional methoxy groups. |

| Ethyl 3,4-dimethoxycinnamate | C₁₃H₁₆O₄ | Ethyl group instead of methyl; potentially different solubility and volatility characteristics. |

| Methyl 2-methoxycinnamate | C₁₂H₁₄O₃ | Methoxy group at position 2; different biological activity profile. |

| Methyl 3-methoxybenzoate | C₉H₁₀O₄ | Different aromatic substitution pattern; distinct reactivity and properties. |

Methyl 3,4-dimethoxycinnamate is unique due to its specific substitution pattern on the aromatic ring and its resultant biological activities that differentiate it from these similar compounds. Its dual methoxy substitution at the 3 and 4 positions enhances its solubility and stability compared to other derivatives with different substitutions.

The synthesis of methyl 3,4-dimethoxycinnamate can be achieved through several approaches, each with distinct advantages and limitations. This section explores the major synthetic pathways and optimization strategies that have been developed.

Catalytic Approaches in Esterification and Cross-Coupling Reactions

Various catalytic methods have been employed for the efficient synthesis of methyl 3,4-dimethoxycinnamate, focusing on esterification reactions and carbon-carbon bond formation strategies.

Palladium-Mediated Heck Coupling for Cinnamate Backbone Assembly

The Heck reaction represents one of the most versatile methods for constructing the cinnamate backbone through the coupling of aryl halides with alkenes. This palladium-catalyzed reaction provides an efficient route to methyl 3,4-dimethoxycinnamate and related compounds.

The Heck reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. For the synthesis of cinnamate derivatives, this approach offers several advantages:

- Stereoselective formation of the trans (E)-alkene

- Tolerance of various functional groups

- Ability to use readily available starting materials

The general mechanism of the Heck reaction for cinnamate synthesis includes:

- Oxidative addition of the aryl halide to Pd(0)

- Alkene coordination and insertion

- β-hydride elimination to yield the cinnamate product

- Base-mediated reductive elimination to regenerate the Pd(0) catalyst

Recent advances have explored phosphine-free Pd-catalyzed homogeneous Heck coupling reactions in environmentally benign solvents like γ-valerolactone (GVL). These green chemistry approaches improve the sustainability profile of the synthesis while maintaining high yields and selectivity.

Studies have shown that electron-donating substituents (like methoxy groups) on aryl halides enhance reactivity in the Heck reaction. In one example, para-substituted iodobenzenes with electron-donating substituents (σp,OCH₃ = -0.268) showed increased reactivity compared to those with electron-withdrawing groups.

Table 1: Effect of substituents on the Heck reaction rate for cinnamate synthesis

| Para substituent | Relative reaction rate | σp value | Conversion (%) after 30 min |

|---|---|---|---|

| -OCH₃ | High | -0.268 | >80 |

| -H | Medium | 0 | ~65 |

| -COOCH₃ | Low | 0.44 | <50 |

Continuous-Flow Systems with Supercritical CO₂ Solvent Engineering

Continuous-flow technology has emerged as an efficient alternative to traditional batch processing for the synthesis of methyl 3,4-dimethoxycinnamate and related compounds. The integration of supercritical CO₂ (scCO₂) as a solvent offers significant advantages in terms of environmental impact and process efficiency.

Continuous-flow Heck reactions have been developed using scCO₂ as a reaction medium. In one study, the synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate was achieved using this approach. The reaction parameters significantly influence conversion rates and product selectivity:

- Temperature: Optimal results were obtained at around 145°C

- Pressure: 200 bar provided optimal conversion, while increasing to 250 bar dramatically reduced conversion to less than 5%

- Flow rate: 0.12-0.133 mL/min proved optimal for maximum conversion

This continuous-flow approach offers several advantages over conventional batch methods:

- Improved heat transfer and mixing

- Enhanced safety profiles due to smaller reaction volumes

- Potential for automated operation and scale-up

- Reduced waste generation

The pressure of scCO₂ plays a critical role in reaction efficiency. At 200 bar, conversion reached 48% with sustained activity, while at 250 bar, conversion dropped dramatically to less than 5%. This significant pressure effect demonstrates the importance of careful parameter optimization in scCO₂-mediated continuous-flow systems.

Electro-Organic Synthesis Techniques for Stereoselective Production

Electrochemical methods offer innovative approaches for the synthesis of cinnamate derivatives with high stereoselectivity. Electroorganic synthesis provides environmentally friendly alternatives to traditional chemical oxidants and reducing agents.

The electroreduction of methyl cinnamate derivatives has been investigated using boron-doped diamond (BDD) electrodes. This approach offers several advantages:

- Precise control of electron transfer

- Avoidance of chemical oxidants/reductants

- Potential for stereoselective transformations

- Environmentally friendly conditions

In one study, the cathodic reduction of methyl cinnamate on a BDD electrode predominantly produced dimeric products in 85% yield. The reaction showed remarkable solvent dependence, with acetonitrile proving essential for the desired coupling reaction. The stereoselectivity favored the racemic form over the meso form in all cases tested.

Different electrode materials showed varying reactivity and selectivity profiles:

Table 2: Electrode material effect on electroreduction of cinnamate derivatives

| Electrode material | Product distribution | Hydrogen evolution | Recovery of starting material |

|---|---|---|---|

| BDD | Hydrodimer (85%) | Minimal | Low |

| Glassy carbon | Hydrodimer (34%), cyclic products (25%) | Low | 41% |

| Platinum | Minimal products | Significant | High |

| Magnesium | Minimal products | Significant | High |

The electrochemical approach demonstrates potential for the stereoselective synthesis of cinnamate derivatives and related compounds, offering an alternative to traditional catalytic methods.

Direct Esterification Methods and Optimization

Direct esterification represents one of the most straightforward approaches for synthesizing methyl 3,4-dimethoxycinnamate from the corresponding cinnamic acid. Various catalysts and reaction conditions have been investigated to optimize this process.

Heteropolyacid catalysts like Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂·24H₂O) have shown excellent efficiency for the direct esterification of cinnamic acids with alcohols. This catalyst can be used in both bulk and silica-supported forms, providing:

- High yields (84-95%) for most esters

- Environmentally friendly conditions

- Catalyst reusability for at least three cycles without significant activity loss

- No need for stoichiometric activating or condensing reagents

The reaction conditions can be optimized by adjusting several parameters:

- Temperature

- Reaction time

- Catalyst loading

- Molar ratio of reactants

Optimal conditions typically include a 1:1 molar ratio of reactants and a 1 mmol% mass ratio of catalyst to reactant.

Knoevenagel-Based Synthetic Routes

The Knoevenagel condensation and its modifications provide efficient routes to cinnamate derivatives. The Verley-Doebner modification uses pyridine as both solvent and catalyst, with a co-catalyst such as β-alanine.

In a typical procedure for synthesizing 4-methoxycinnamates (which can be adapted for 3,4-dimethoxycinnamates):

- 4-methoxybenzaldehyde is reacted with malonic acid in pyridine with β-alanine as catalyst

- The mixture is heated under reflux for 90 minutes

- After cooling, the reaction is acidified with HCl to precipitate the cinnamic acid

- The cinnamic acid is then esterified to produce the corresponding cinnamate ester

This approach offers high stereoselectivity, typically producing the trans (E) isomer as confirmed by NMR data (J = 16.0 Hz for the olefinic protons).